Bufencarb
CAS No.: 8065-36-9
Cat. No.: VC0522250
Molecular Formula: C26H38N2O4
Molecular Weight: 442.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 8065-36-9 |
|---|---|
| Molecular Formula | C26H38N2O4 |
| Molecular Weight | 442.6 g/mol |
| IUPAC Name | (3-pentan-2-ylphenyl) N-methylcarbamate;(3-pentan-3-ylphenyl) N-methylcarbamate |
| Standard InChI | InChI=1S/2C13H19NO2/c1-4-6-10(2)11-7-5-8-12(9-11)16-13(15)14-3;1-4-10(5-2)11-7-6-8-12(9-11)16-13(15)14-3/h5,7-10H,4,6H2,1-3H3,(H,14,15);6-10H,4-5H2,1-3H3,(H,14,15) |
| Standard InChI Key | MYTVVMGUDBRCDJ-UHFFFAOYSA-N |
| SMILES | CCCC(C)C1=CC(=CC=C1)OC(=O)NC.CCC(CC)C1=CC(=CC=C1)OC(=O)NC |
| Canonical SMILES | CCCC(C)C1=CC(=CC=C1)OC(=O)NC.CCC(CC)C1=CC(=CC=C1)OC(=O)NC |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Bufencarb (CAS 8065-36-9) is a reaction mixture of two methylcarbamate isomers: 3-(1-ethylpropyl)phenyl methylcarbamate and 3-(1-methylbutyl)phenyl methylcarbamate in a 1:3 ratio . Its molecular formula, , confers a molecular weight of 221.30 g/mol, with a percent composition of 70.56% carbon, 8.65% hydrogen, 6.33% nitrogen, and 14.46% oxygen . The chiral centers at the alkyl substituents (1-ethylpropyl and 1-methylbutyl groups) contribute to its stereochemical complexity, necessitating specialized synthesis conditions to achieve the desired isomeric profile .
Physicochemical Properties
Bufencarb exhibits moderate water solubility (approximately 100–200 mg/L at 25°C) and high volatility, with a vapor pressure of Pa . These properties facilitate its mobility in aquatic systems and atmospheric dispersion, increasing its environmental reach. The compound’s octanol-water partition coefficient () of 3.2 indicates moderate lipophilicity, suggesting potential bioaccumulation in adipose tissues of exposed organisms .
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 221.30 g/mol | |
| Water Solubility | 150 mg/L (25°C) | |
| Vapor Pressure | Pa | |
| 3.2 |
Synthesis and Manufacturing
The synthesis of Bufencarb, as patented by California Research Corporation in 1962, involves a multi-step process :
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Alkylation of m-cresol: Reaction with 3-pentanol under acidic conditions to produce 3-(1-ethylpropyl)phenol and 3-(1-methylbutyl)phenol.
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Carbamoylation: Treatment with methyl isocyanate in anhydrous toluene, catalyzed by triethylamine, to form the corresponding methylcarbamates.
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Isomer Separation: Chromatographic resolution to achieve the 1:3 ratio of ethylpropyl to methylbutyl isomers .
Challenges in synthesis include controlling stereoselectivity and minimizing byproducts such as N-methylated derivatives. The final technical-grade product typically contains 85–90% active ingredient, with impurities including unreacted phenols and dimeric carbamates .
Toxicological Profile
Acute Toxicity
Bufencarb demonstrates species-specific lethality, with median lethal doses () as follows:
| Species | Route | (mg/kg) | Toxicity Category | Source |
|---|---|---|---|---|
| Rat (male) | Oral | 45 | EPA I | |
| Rat (female) | Dermal | 104 | EPA II | |
| Mallard duck | Oral | 8.2 | Highly toxic | |
| Rainbow trout | Aquatic | 0.12 (96-h LC) | EPA I |
Cholinergic poisoning symptoms—nausea, miosis, bronchospasm, and respiratory paralysis—arise from irreversible acetylcholinesterase inhibition at synaptic junctions .
Chronic and Ecotoxicological Effects
Chronic exposure studies in rodents reveal hepatorenal toxicity, with NOAELs (No-Observed-Adverse-Effect Levels) of 0.5 mg/kg/day . Ecotoxicological assessments highlight risks to aquatic invertebrates (e.g., Daphnia magna 48-h EC = 0.08 mg/L) and soil microbiota, where Bufencarb reduces nitrogen-fixing bacteria populations by 40–60% at 10 ppm .
Environmental Fate and Degradation
Abiotic Degradation
In aqueous environments, Bufencarb undergoes photolysis with a half-life () of 12–18 hours under UV light (λ = 290–400 nm), producing 3-alkylphenols and methylamine. Hydrolysis dominates in alkaline conditions (pH > 8), with values decreasing from 30 days (pH 5) to 4 hours (pH 9) .
Biotic Degradation
Regulatory History and Global Status
Bufencarb’s registration was revoked under the following frameworks:
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European Union: Excluded from Annex I of Directive 91/414/EEC in 2002 due to unacceptable avian toxicity .
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United States: Voluntarily withdrawn by Chevron in 1995 following EPA reclassification as a Restricted Use Pesticide (RUP) .
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India: Banned under the Insecticides Act of 1968 (Amendment 2006) after widespread fish kills in Kerala rice paddies .
Contemporary Research and Legacy
Resistance Mechanisms
Field-evolved resistance in Diabrotica virgifera (corn rootworm) correlates with upregulation of cytochrome P450 monooxygenases (CYP6B1, CYP6B2), which detoxify Bufencarb via O-dealkylation . Knockdown resistance (kdr) mutations in the acetylcholinesterase ace-1 gene further reduce target-site sensitivity .
Remediation Strategies
Recent studies demonstrate 95% Bufencarb removal in contaminated soils using Pseudomonas stutzeri strain CB1, which expresses a novel carbamate hydrolase (cahB). Phytoremediation with Typha latifolia (broadleaf cattail) achieves 70% uptake efficiency in wetland systems .
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